molecular formula C21H23ClN6O3S B2671776 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide CAS No. 852154-87-1

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Katalognummer: B2671776
CAS-Nummer: 852154-87-1
Molekulargewicht: 474.96
InChI-Schlüssel: CAYFQFCMIGNMCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule with the molecular formula C23H21ClN6O3S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a chlorophenyl group, a tetrahydropyrimidinone group, a triazole group, a thioether group, and an acetamide group . The presence of these groups significantly influences the compound’s chemical properties and reactivity.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 486.91 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Preparation and Potential Antiasthma Agents

Compounds with a structure closely related to the specified chemical have been explored for their potential as mediator release inhibitors in the treatment of asthma. Such compounds are prepared through a series of chemical reactions, starting from arylamidines to yield pyrimidinones, followed by several transformation steps resulting in triazolopyrimidines. These compounds, after a structure-activity relationship evaluation, demonstrated promising activity warranting further pharmacological study (Medwid et al., 1990).

Antimicrobial Activity

New pyrimidines and condensed pyrimidines derived from similar structures have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesis of these compounds involves reactions leading to various derivatives, which upon evaluation displayed significant antimicrobial properties. This research highlights the potential of such compounds in developing new antibacterial agents (Abdelghani et al., 2017).

Crystal Structure Analysis

The detailed structural analysis of 1,2,4-triazole derivatives, including compounds similar to the specified chemical, has been conducted. These studies reveal the molecular configuration, crystal packing, and the stabilization mechanism through hydrogen bonds. Understanding the crystal structure aids in the design of compounds with optimized properties for specific applications (Velavan et al., 1997).

Synthesis and Reaction with Electrophiles

Research into the synthesis of pyrimidine-diones and their reaction with various electrophiles has expanded the functional versatility of these compounds. These studies provide insight into the reactivity and potential modifications that can enhance the biological activity or alter the chemical properties for specific uses (Mekuskiene & Vainilavicius, 2006).

Evaluation of Biological Activities

Compounds derived from similar structures have been evaluated for their antioxidant and antitumor activities. This research indicates that such compounds can exhibit significant biological activity, underlining their potential for development into therapeutic agents. The synthesis and subsequent biological evaluation of these compounds contribute to the expanding knowledge base in the search for new treatments (El-Moneim et al., 2011).

Eigenschaften

IUPAC Name

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3S/c22-13-6-8-16(9-7-13)28-17(10-15-11-18(29)25-20(31)24-15)26-27-21(28)32-12-19(30)23-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10,12H2,(H,23,30)(H2,24,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYFQFCMIGNMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.